Cyclopropyl(2,3-difluorophenyl)methanamine

Descripción general

Descripción

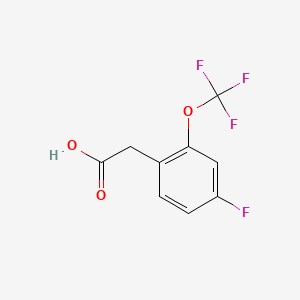

Cyclopropyl(2,3-difluorophenyl)methanamine is a research chemical . It has a CAS number of 1270391-38-2 .

Molecular Structure Analysis

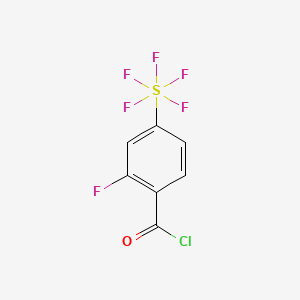

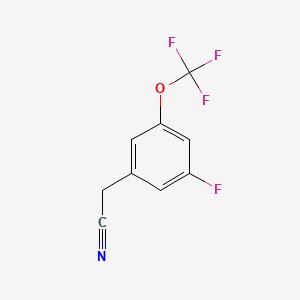

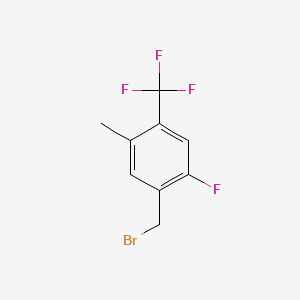

The molecular formula of Cyclopropyl(2,3-difluorophenyl)methanamine is C10H11F2N . The structure includes a cyclopropyl group attached to a 2,3-difluorophenyl group via a methanamine linkage .Physical And Chemical Properties Analysis

Cyclopropyl(2,3-difluorophenyl)methanamine has a molecular weight of 183.2 . More detailed physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.Aplicaciones Científicas De Investigación

Enantioselective Synthesis

Cyclopropyl(2,3-difluorophenyl)methanamine is involved in the enantioselective synthesis of 2-(2-Arylcyclopropyl)glycines, acting as conformationally restricted homophenylalanine analogs. This process starts from simple aromatic aldehydes, proceeding through several stages including cyclopropanation, oxime ether conversion, and stereoselective reduction, leading to optically pure cyclopropyl-containing compounds (Demir et al., 2004).

Synthesis of Bicyclic Scaffolds for Drug Discovery

Cyclopropyl derivatives are used in the synthesis of hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide derivatives. These derivatives serve as low molecular weight polar scaffolds for constructing compound libraries in drug discovery. The syntheses are based on cycloaddition reactions and demonstrate potential for generating libraries of 3D-shaped molecules (Yarmolchuk et al., 2011).

Synthesis of Cyclopropyl Carbocyclic Nucleosides

Novel cyclopropyl carbocyclic nucleosides, having importance in medicinal chemistry, are synthesized using cyclopropyl(2,3-difluorophenyl)methanamine. These nucleosides include a quaternary stereogenic center and are part of a new class of cyclopropyl nucleosides (Rifé & Ortuño, 1999).

Arylcyclopropylcarbenium Ion Studies

In the study of arylcyclopropylcarbenium ions, cyclopropyl derivatives are investigated for their cation stabilizing abilities. These studies are crucial for understanding the reactivity and stability of such ions in various chemical environments, particularly in the context of organic synthesis (Kirmse et al., 1996).

Synthesis of Carba-sugar Enones

Cyclopropyl compounds are involved in the synthesis of carba-sugar enones, also known as gabosines. This process includes the transformation of cyclopropyl derivatives into gabosines and deoxy-carbahexoses, which are significant in the field of carbohydrate chemistry (Corsaro et al., 2006).

Synthesis of N-Protected Methanomethionine Stereoisomers

Cyclopropyl derivatives are used in the large-scale synthesis of N-protected forms of 2,3-methanomethionine, a cyclopropyl derivative of methionine. This synthesis is pivotal for studying the stereochemical aspects and potential applications of cyclopropyl amino acids (Burgess & Ke, 1996).

Safety and Hazards

While specific safety data for Cyclopropyl(2,3-difluorophenyl)methanamine was not found, general safety measures for handling chemicals should be followed. These include avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Direcciones Futuras

Propiedades

IUPAC Name |

cyclopropyl-(2,3-difluorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2N/c11-8-3-1-2-7(9(8)12)10(13)6-4-5-6/h1-3,6,10H,4-5,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKBRGCHBTYRYHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2=C(C(=CC=C2)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1399824.png)

![Ethyl 6-[cyano(phenyl)methyl]pyridine-2-carboxylate](/img/structure/B1399826.png)